molecular formula C10H10ClN3 B1338102 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 70380-29-9

1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No. B1338102
CAS RN: 70380-29-9
M. Wt: 207.66 g/mol
InChI Key: VDEJEUQPCJMKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole is a derivative of 1,2,3-triazoles, which are a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. These compounds have garnered interest due to their diverse range of biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole involves the 1,3-dipolar cycloaddition of benzyl azide to propargyl halides or 1,4-dihalobutynes, yielding 1-benzyl-1,2,3-triazoles. Subsequent treatment of the hydroxymethyl derivatives with triphenylphosphine and carbon tetrachloride (C6H5)3P/CCl4 leads to the formation of chloromethyl-1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole is characterized by the presence of a benzyl group attached to the 1-position of the triazole ring and a chloromethyl group at the 4-position. The triazole ring itself is a planar aromatic system, which is reflected in the bond distances and angles observed in crystallographic studies .

Chemical Reactions Analysis

1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the chloromethyl group can participate in nucleophilic substitution reactions, as seen in the synthesis of s-triazolo- and 1,2,4-oxadiazolo fused systems . Additionally, the benzyl group can be involved in reactions typical of aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole derivatives are influenced by the substituents on the triazole ring. These compounds exhibit cytostatic activity, as demonstrated by their ability to inhibit the in vitro growth of HeLa cells and increase the life span of mice bearing tumors . The crystal structure of related compounds, such as bis(1-benzyl-1H-1,2,4-triazole) perchloric acid monosolvate, reveals intermolecular hydrogen bonding and non-classical C—H···O interactions, which are significant for the stability and solubility of these compounds .

Scientific Research Applications

Synthesis and Cytostatic Activity

1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole has been synthesized through 1,3-dipolar cycloaddition reactions. Notably, its derivatives like chloromethyl-, bromomethyl-, and iodomethyl-1,2,3-triazole have demonstrated the ability to inhibit the in vitro growth of HeLa cells, and some have shown to increase the life span of mice bearing tumors, indicating potential in cancer research (De las Heras, Alonso, & Alonso, 1979).

Synthesis of Organosulfur/-selenium Ligands

In organometallic chemistry, 1-benzyl-4-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole and similar compounds have been synthesized using the click reaction. These compounds have been used to create half-sandwich complexes with ruthenium, which have been explored for their catalytic efficiency in oxidation and hydrogenation processes (Saleem et al., 2013).

Antimicrobial Activity

Derivatives of 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole have been synthesized and evaluated for their antimicrobial activity. These compounds were synthesized via Cu(I) catalyzed reactions and screened against various microbial strains, highlighting their potential in developing new antimicrobial agents (Reddy et al., 2016).

Luminescent Properties

1-Benzyl-4-phenyl-1H-1,2,3-triazole and similar triazoles have been prepared for use in luminescent rhenium tricarbonyl complexes. These complexes exhibit interesting luminescent properties, indicating potential applications in materials science and photonics (Uppal et al., 2011).

Corrosion Inhibition

1-Benzyl-4-phenyl-1H-1,2,3-triazole has been investigated for its use as a corrosion inhibitor for mild steel in acidic media. Its effectiveness was confirmed through various electrochemical methods, suggesting its application in protecting metals from corrosion (Fernandes et al., 2019).

properties

IUPAC Name

1-benzyl-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEJEUQPCJMKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512636
Record name 1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole

CAS RN

70380-29-9
Record name 1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 6
1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole

Citations

For This Compound
2
Citations
NS Shetty, RS Lamani… - Journal of …, 2009 - Wiley Online Library
2‐(1‐Benzyl‐1H–1,2,3‐triazole‐4‐yl)‐3‐methylsulfanyl‐5‐oxo‐5‐substituted‐pent‐2‐enenitrile 3a, 3b, 3c, 3d, 3e were obtained in good yields by condensation of (1‐benzyl‐1H‐1,2,3‐…
Number of citations: 4 onlinelibrary.wiley.com
JI Sarmiento-Sánchez, A Ochoa-Terán, IA Rivero - Arkivoc, 2011 - cgiqtectijuana.mx
In this paper the synthesis of a library of new 1, 4-disubstituted 1, 2, 3-triazoles 1, with a variety of additional functional groups on its structure, from an in situ generated benzyl azide 2 …
Number of citations: 35 www.cgiqtectijuana.mx

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.